molecular formula C8H15Cl2N3O2 B1378815 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride CAS No. 1461705-75-8

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride

Cat. No.: B1378815
CAS No.: 1461705-75-8
M. Wt: 256.13 g/mol
InChI Key: SQRNUZZYLCGPMV-UHFFFAOYSA-N
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Description

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H13N3O2.2HCl. It is known for its unique structure, which includes a pyrazole ring substituted with amino and carboxylic acid groups.

Biochemical Analysis

Biochemical Properties

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. This inhibition can have various physiological effects, including modulation of neurotransmission.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles by modulating transcription factors, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, its binding to acetylcholinesterase inhibits the enzyme, preventing the breakdown of acetylcholine . This inhibition is achieved through competitive binding, where the compound competes with acetylcholine for the active site of the enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro studies has revealed sustained inhibition of acetylcholinesterase activity, leading to prolonged increases in acetylcholine levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels in the brain . At high doses, it may exhibit toxic effects, such as neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted through renal and hepatic pathways. These metabolic processes are essential for regulating the compound’s bioavailability and duration of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable amino acid derivative under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-amino-3-(3,5-dimethylpyrazol-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-5-3-6(2)11(10-5)4-7(9)8(12)13;;/h3,7H,4,9H2,1-2H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRNUZZYLCGPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C(=O)O)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
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2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
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2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
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2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
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2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
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2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride

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